molecular formula C13H13F3O B8199410 1-(Cyclopropylmethoxy)-4-(trifluoromethyl)-2-vinylbenzene

1-(Cyclopropylmethoxy)-4-(trifluoromethyl)-2-vinylbenzene

Cat. No.: B8199410
M. Wt: 242.24 g/mol
InChI Key: KSVFOBUVTPXAEQ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-4-(trifluoromethyl)-2-vinylbenzene is an organic compound characterized by the presence of a cyclopropylmethoxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties .

Chemical Reactions Analysis

1-(Cyclopropylmethoxy)-4-(trifluoromethyl)-2-vinylbenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include transition metals, radical initiators, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclopropylmethoxy)-4-(trifluoromethyl)-2-vinylbenzene has diverse applications in scientific research:

Comparison with Similar Compounds

1-(Cyclopropylmethoxy)-4-(trifluoromethyl)-2-vinylbenzene can be compared with other trifluoromethyl-containing compounds, such as:

  • Trifluoromethylalkenes
  • Trifluoromethylated aromatic and alkyl compounds
  • Trifluoromethylketones
  • Diazo compounds and N-tosylhydrazones of trifluoromethyl ketones
  • Alkyltriflones

The uniqueness of this compound lies in its combination of the cyclopropylmethoxy, trifluoromethyl, and vinyl groups, which confer distinct chemical and physical properties, making it a valuable compound in various applications.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-2-ethenyl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c1-2-10-7-11(13(14,15)16)5-6-12(10)17-8-9-3-4-9/h2,5-7,9H,1,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVFOBUVTPXAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)C(F)(F)F)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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